molecular formula C12H10O3 B11898653 (1-Hydroxynaphthalen-2-yl)acetic acid CAS No. 10441-47-1

(1-Hydroxynaphthalen-2-yl)acetic acid

Cat. No.: B11898653
CAS No.: 10441-47-1
M. Wt: 202.21 g/mol
InChI Key: QAJOWLIZWINUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydroxynaphthalen-2-yl)acetic acid is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, featuring a hydroxyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-hydroxynaphthalen-2-yl)acetic acid typically involves the reaction of 1-hydroxynaphthalene with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-hydroxynaphthalene attacks the carbon atom of chloroacetic acid, displacing the chlorine atom and forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxynaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-(1-Ketonaphthalen-2-yl)acetic acid or 2-(1-Carboxynaphthalen-2-yl)acetic acid.

    Reduction: 2-(1-Hydroxynaphthalen-2-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Hydroxynaphthalen-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-hydroxynaphthalen-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, facilitating binding to target molecules and influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxynaphthalen-1-yl)acetic acid: Similar structure but with the hydroxyl group at a different position.

    1-Hydroxy-2-naphthoic acid: Lacks the acetic acid moiety but has a similar naphthalene core.

Uniqueness

2-(1-Hydroxynaphthalen-2-yl)acetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-(1-hydroxynaphthalen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12(9)15/h1-6,15H,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJOWLIZWINUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90709838
Record name (1-Hydroxynaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10441-47-1
Record name (1-Hydroxynaphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90709838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.